N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl ester
CAS No.: 2093152-78-2
Cat. No.: VC0537598
Molecular Formula: C25H45NO9
Molecular Weight: 503.63
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2093152-78-2 |
|---|---|
| Molecular Formula | C25H45NO9 |
| Molecular Weight | 503.63 |
| IUPAC Name | tert-butyl 3-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonyl-[2-(2-prop-2-ynoxyethoxy)ethyl]amino]ethoxy]ethoxy]ethoxy]propanoate |
| Standard InChI | InChI=1S/C25H45NO9/c1-8-12-29-16-18-31-14-10-26(23(28)35-25(5,6)7)11-15-32-19-21-33-20-17-30-13-9-22(27)34-24(2,3)4/h1H,9-21H2,2-7H3 |
| Standard InChI Key | CYUDPFZOQSQYJL-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)CCOCCOCCOCCN(CCOCCOCC#C)C(=O)OC(C)(C)C |
| Appearance | Solid powder |
Introduction
Chemical Properties and Structure
N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl ester possesses a unique chemical structure that combines flexibility, solubility, and reactive functionality. The compound's properties are summarized in the following table:
The molecular structure features a propargyl group (alkyne) at one terminus that enables click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC) . The central portion contains polyethylene glycol (PEG) chains that provide water solubility and flexibility, while the other terminus features a t-butyl protected carboxylic acid group that can be selectively deprotected under mild acidic conditions .
The multi-arm structure of this PEG derivative provides increased stability and functionality compared to traditional linear PEG molecules, making it particularly valuable for complex bioconjugation applications . The strategic positioning of its reactive groups allows for orthogonal chemistry approaches in synthesizing elaborate molecular constructs.
Applications in PROTAC Development
The primary application of N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl ester lies in the synthesis of PROTACs, a revolutionary class of compounds that induce targeted protein degradation . PROTACs operate through a unique mechanism that exploits the cellular ubiquitin-proteasome system to eliminate specific proteins.
PROTACs typically consist of three essential components:
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A ligand that binds to the target protein
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A linker that connects the two ligands (where N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl ester plays a critical role)
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A ligand that recruits an E3 ubiquitin ligase
The incorporation of N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl ester as the linker component provides several advantages in PROTAC design:
This linker has contributed significantly to the advancement of PROTAC technology, which is emerging as a promising approach for addressing previously "undruggable" targets in various disease contexts .
Click Chemistry Capabilities
One of the most valuable features of N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl ester is its ability to participate in click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC) . The terminal propargyl (alkyne) group can efficiently react with azide-bearing compounds or biomolecules to form stable triazole linkages.
This click chemistry compatibility offers several advantages in synthetic applications:
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It enables highly selective and efficient conjugation under mild conditions, often yielding quantitative conversions .
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The reaction proceeds with high specificity, minimizing side reactions and simplifying purification processes .
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The resulting triazole linkage is chemically stable, resistant to hydrolysis, oxidation, and reduction, ensuring the integrity of the conjugated products .
The click chemistry capability of this compound, combined with its other functional groups, allows for stepwise and orthogonal synthetic approaches. Researchers can selectively modify different parts of the molecule in a controlled sequence, making it an invaluable tool for creating complex molecular architectures required in advanced drug delivery systems and bioconjugation applications .
For preparing stock solutions, the following table provides guidance based on the desired concentration and amount:
| Amount | Volume for 1 mM Solution | Volume for 5 mM Solution |
|---|---|---|
| 1 mg | 1.9856 mL | 0.3971 mL |
| 5 mg | 9.9279 mL | 1.9856 mL |
| 10 mg | 19.8558 mL | 3.9712 mL |
To enhance solubility during preparation, it is recommended to heat the sample to 37°C and then use ultrasonic bath agitation for a short period . Once prepared, the solution should be stored in separate packages to avoid product degradation caused by repeated freezing and thawing cycles .
Research Applications
Beyond its primary use in PROTAC development, N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl ester has demonstrated versatility in various research applications due to its unique functional group arrangement and reactivity profile.
The compound's utility extends to:
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Bioconjugation chemistry: The presence of orthogonally protected functional groups allows for selective modification and conjugation of biomolecules including proteins, peptides, and nucleic acids .
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Drug delivery systems: The PEG backbone provides favorable pharmacokinetic properties, while the terminal functional groups enable conjugation to drug molecules and targeting moieties .
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Surface modification: The compound can be used to functionalize surfaces with bioactive molecules through its click chemistry capability, creating biomaterials with tailored properties .
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Synthesis of branched polymeric structures: The multi-arm architecture makes it suitable as a building block for creating complex polymer architectures with multiple functionalities .
The versatility of this reagent in these diverse applications stems from its ability to undergo selective deprotection under various conditions. The Boc-protected amine can be deprotected under acidic conditions, and the t-butyl protected carboxyl group can also be selectively deprotected under mild acidic conditions, allowing for sequential functionalization strategies .
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